molecular formula C15H12O5 B2843127 naringenin CAS No. 143091-87-6

naringenin

Cat. No.: B2843127
CAS No.: 143091-87-6
M. Wt: 272.256
InChI Key: PNHSYFGFULSUDP-UHFFFAOYSA-N
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Description

naringenin is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of two hydroxyl groups on the phenyl ring and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naringenin typically involves the esterification of 2,4-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: naringenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

naringenin has several applications in scientific research:

Mechanism of Action

The mechanism of action of naringenin involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the ester moiety can undergo hydrolysis to release benzoic acid, which has known antimicrobial properties. The compound may also act as a free radical scavenger, thereby exhibiting antioxidant activity .

Comparison with Similar Compounds

Uniqueness: naringenin is unique due to its combination of phenolic hydroxyl groups and a benzoate ester moiety, which confer both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[2-(2,4-dihydroxyphenyl)-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)14(18)9-20-15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHSYFGFULSUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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